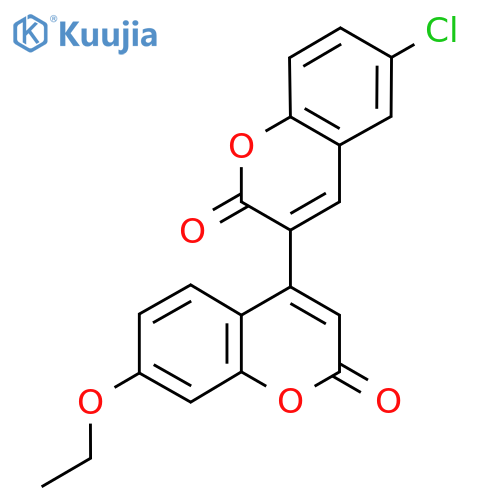Cas no 869079-34-5 (6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione)

869079-34-5 structure
商品名:6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione
6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質
名前と識別子
-
- 6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione
- 869079-34-5
- SR-01000909386
- 6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
- 6-chloro-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one
- F1861-0185
- SR-01000909386-1
- 4-(6-chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one
- AKOS002229121
-
- インチ: 1S/C20H13ClO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3
- InChIKey: FRTWYMWVCMXDAB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(=O)O2)C1=CC(=O)OC2C=C(C=CC1=2)OCC
計算された属性
- せいみつぶんしりょう: 368.0451512g/mol
- どういたいしつりょう: 368.0451512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4
6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1861-0185-10μmol |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-5mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-10mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-20mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-1mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-4mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-25mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-40mg |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-2μmol |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1861-0185-20μmol |
6-chloro-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
869079-34-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
869079-34-5 (6-chloro-7'-ethoxy-2H,2'H-3,4'-bichromene-2,2'-dione) 関連製品
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
